Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these cells could be potential targets .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with difluoromethylamine and formamidine acetate in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, such as in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-amino-4-(methyl)pyrimidine-5-carboxylate
- Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c1-2-15-7(14)4-3-12-8(11)13-5(4)6(9)10/h3,6H,2H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMYNVXOUVUAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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